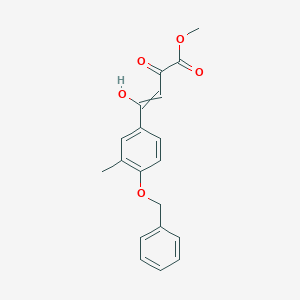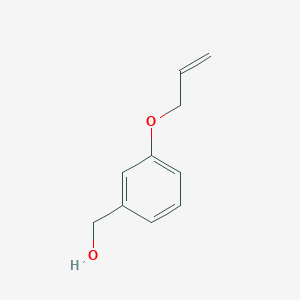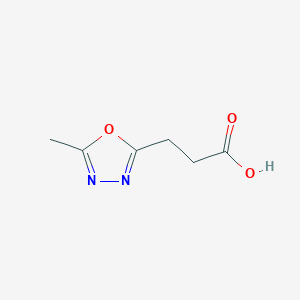![molecular formula C9H10N2O3 B1517025 2-[(4-Hydroxyphenyl)formamido]acetamide CAS No. 1019364-95-4](/img/structure/B1517025.png)
2-[(4-Hydroxyphenyl)formamido]acetamide
説明
“2-[(4-Hydroxyphenyl)formamido]acetamide” is a chemical compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 . It is used in scientific research and has unique properties that make it an essential component in various applications, including drug synthesis and biomedical studies.
Molecular Structure Analysis
The IUPAC name for this compound is N-(2-amino-2-oxoethyl)-4-hydroxybenzamide . The InChI code is 1S/C9H10N2O3/c10-8(13)5-11-9(14)6-1-3-7(12)4-2-6/h1-4,12H,5H2,(H2,10,13)(H,11,14) .Physical And Chemical Properties Analysis
“2-[(4-Hydroxyphenyl)formamido]acetamide” is a powder that is stored at room temperature .科学的研究の応用
Environmental Degradation and Toxicity of By-products
Degradation Pathway Analysis : A study detailed the degradation pathway of acetaminophen (structurally related to 2-[(4-Hydroxyphenyl)formamido]acetamide) through the electro-Fenton process, emphasizing the transformation of eco-toxic and bio-refractory compounds into non-toxic substances. This research also highlighted the correlation between degradation pathways and the overall toxicity reduction in the solution, marking a significant step in environmental remediation efforts (Le et al., 2017).
By-products and Phytotoxicity : In another study, the aqueous chlorination of atenolol (bearing structural similarity to 2-[(4-Hydroxyphenyl)formamido]acetamide) resulted in unusual by-products. Among these, 2-(4-(3-formamido-2-hydroxypropoxy)phenyl) acetamide showed phytotoxic activity, suggesting environmental and ecological implications of such chlorination processes (DellaGreca et al., 2009).
High-pressure Polymorphism and Phase Stability
High-pressure Structural Studies : High-pressure Raman spectroscopy was employed to study the phase stability of paracetamol (N-(4-hydroxyphenyl)acetamide), revealing new polymorphic forms (IV and V) under pressure. This research provided insights into the structural phase stability and the hydrogen bonding network, contributing to the understanding of material properties under extreme conditions (Smith et al., 2014).
Radical Scavenging and Antioxidant Properties
Discovery of Novel Compounds with Antioxidant Activity : A study on bioactive compounds from a marine-derived fungus unveiled a new metabolite, N-[2-(4-hydroxyphenyl)acetyl]formamide, along with other known polyketides. Some of these compounds, including the newly discovered one, demonstrated significant radical scavenging activity, marking their potential as antioxidants (Xifeng et al., 2006).
Advanced Materials and Catalysis
Enhancing Photocatalytic Performance : An innovative approach involving acetamide-assisted in situ synthesis was developed to create carbon atom self-doped graphitic carbon nitride with remarkably improved visible-light photocatalytic performance. This research opens new pathways for environmental remediation through advanced photocatalytic materials (Zhang et al., 2023).
Safety and Hazards
特性
IUPAC Name |
N-(2-amino-2-oxoethyl)-4-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c10-8(13)5-11-9(14)6-1-3-7(12)4-2-6/h1-4,12H,5H2,(H2,10,13)(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEHDOBUZFGVTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Hydroxyphenyl)formamido]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B1516942.png)




![Thieno[3,2-c]pyridin-4-ylhydrazine](/img/structure/B1516956.png)






![3-(2,4-dimethylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1516972.png)
